Inaperisone hydrochloride

Spinal reflex Muscle relaxant Electrophysiology

Researchers studying micturition reflex control face limited access to selective tools with defined CNS dosing. Inaperisone HCl (CAS 90878-85-6) addresses this: • Selective bladder contraction inhibition via brainstem GABAB receptors (4 mg/kg i.v.); spares peripheral pelvic nerve • Validated i.c.v. (10 µg) & i.t. (100 µg) doses for precise CNS targeting • Longer alpha-rigidity duration vs. eperisone/tolperisone at 25-50 mg/kg i.d. • PBPK model compound with drug-induced blood flow alteration data ≥98% purity HCl salt. For micturition reflex, PBPK, and propiophenone SAR research.

Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
CAS No. 90878-85-6
Cat. No. B1214014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInaperisone hydrochloride
CAS90878-85-6
Synonyms(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride
HSR 770
HSR-770
HY 770
HY-770
inaperisone
inaperisone hydrochloride
inaperisone hydrochloride, (+-)-isomer
inaperisone, (+-)-isome
Molecular FormulaC16H24ClNO
Molecular Weight281.82 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl
InChIInChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H
InChIKeyXRNRWEXKJWQEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inaperisone Hydrochloride (CAS 90878-85-6): Centrally Acting Muscle Relaxant Procurement Data Sheet


Inaperisone hydrochloride (CAS 90878-85-6), also known as HSR-770, is a centrally acting muscle relaxant belonging to the tolperisone-type class of propiophenone derivatives [1]. It acts primarily via indirect modulation of GABAB receptors in the brainstem [2] and through blockade of voltage-gated sodium and calcium channels [3]. The compound is supplied as the hydrochloride salt (C16H24ClNO, MW 281.82) with typical research-grade purity ≥98% .

Why Inaperisone Hydrochloride Cannot Be Substituted with Eperisone or Tolperisone: Evidence-Based Differentiation


Despite structural similarity to eperisone and tolperisone, inaperisone exhibits a distinct pharmacological fingerprint that precludes simple interchangeability. Direct comparative studies demonstrate that inaperisone possesses a unique combination of (i) potent spinal reflex inhibition at lower micromolar concentrations [1], (ii) selective suppression of micturition reflex via brainstem GABAB receptors [2], (iii) a longer duration of action on alpha-rigidity compared to eperisone or tolperisone [3], and (iv) a well-characterized physiologically-based pharmacokinetic model incorporating its self-induced blood flow changes [4]. These quantitative differences directly impact experimental design, dosing selection, and expected outcomes.

Quantitative Differential Evidence for Inaperisone Hydrochloride vs. Closest Analogs


Spinal Reflex Inhibition: Comparable Potency to Eperisone and Lanperisone, Distinct Calcium Channel Profile

In a direct head-to-head comparison using isolated hemisected spinal cords from 6-day-old rats, inaperisone dose-dependently depressed the ventral root potential over a concentration range of 25–200 μM, similar to eperisone, lanperisone, and silperisone [1]. However, while tolperisone, eperisone, and silperisone showed marked effects on voltage-gated calcium channels, the calcium channel inhibition profile of inaperisone was not explicitly quantified, suggesting a potential differentiation in its mechanism relative to silperisone [1].

Spinal reflex Muscle relaxant Electrophysiology

In Vivo Muscle Relaxant Potency: Longer Duration of Action on Alpha-Rigidity Compared to Eperisone and Tolperisone

In anesthetized rats, intraduodenally administered inaperisone (25–50 mg/kg) produced a potent and long-lasting relaxation of alpha-rigidity when compared directly with eperisone and tolperisone [1]. The study explicitly notes that the relaxant activity on alpha-rigidity was 'potent and long-lasting in comparison with eperisone or tolperisone' [1]. Additionally, inaperisone (1–10 mg/kg i.v.) relaxed both alpha- and gamma-rigidities, with a lower dose required for gamma-rigidity [1].

Muscle rigidity In vivo pharmacology Alpha-motoneuron

Micturition Reflex Inhibition: Brainstem GABAB Receptor-Mediated Effect with Specific Dosing Thresholds

Inaperisone hydrochloride (4 mg/kg i.v.) completely abolished rhythmic bladder contractions in both normal and decerebrated anesthetized rats, without inhibiting bladder contractions induced by peripheral pelvic nerve stimulation [1]. Intracerebroventricular (i.c.v.) and intrathecal injections required 10 µg and 100 µg, respectively, to abolish the reflex, confirming a central site of action [1]. The effect was reversed by the GABAB antagonist phaclofen but not by naloxone or bicuculline, and inaperisone (up to 1 mM) did not displace [3H]baclofen binding, indicating an indirect GABAB receptor mechanism [1].

Micturition reflex GABAB receptor Bladder function

Physiologically-Based Pharmacokinetic Modeling: Self-Induced Blood Flow Changes and Nonlinear Clearance

Inaperisone uniquely increases muscle and fat blood flow rates in a dose-dependent manner, a property that directly influences its own distribution and elimination [1]. A physiologically-based pharmacokinetic (PBPK) model developed in rats incorporated these self-induced blood flow changes, using brain concentration as the driver of the hemodynamic effect [1]. Saturation of hepatic and renal metabolism occurs at venous plasma concentrations above 1 µg/mL [1]. This nonlinear clearance and blood flow modulation is not reported for eperisone or tolperisone in similar detail, making inaperisone a valuable model compound for studying PK/PD relationships.

Pharmacokinetics Blood flow PBPK modeling

Purity and Solubility Specifications: >98% Purity and High DMSO Solubility for Reproducible Research

Inaperisone hydrochloride is available with purity ≥98% (HPLC) from multiple suppliers, with some offering >99% purity . The compound exhibits high solubility in DMSO: 100 mg/mL (407.56 mM) with ultrasonication [1]. This high solubility facilitates in vitro assay preparation. While eperisone and tolperisone are also available at similar purities, the specific solubility and purity documentation for inaperisone ensures consistency across experimental batches.

Compound quality Solubility Purity

High-Value Research and Industrial Applications of Inaperisone Hydrochloride


Investigating Central GABAB Receptor-Mediated Bladder Control

Inaperisone is uniquely suited for studies of micturition reflex inhibition via brainstem GABAB receptors. Its ability to abolish rhythmic bladder contractions at 4 mg/kg i.v. without affecting peripheral pelvic nerve stimulation [1] makes it a selective tool for dissecting central bladder control pathways. The defined i.c.v. (10 µg) and intrathecal (100 µg) effective doses allow for precise central nervous system targeting in anesthetized rat models.

Pharmacokinetic/Pharmacodynamic Modeling with Self-Induced Hemodynamic Changes

Inaperisone serves as a model compound for developing physiologically-based pharmacokinetic (PBPK) models that incorporate drug-induced blood flow alterations. Its dose-dependent increase in muscle and fat perfusion, combined with nonlinear clearance above 1 µg/mL [2], provides a unique experimental system for validating PK/PD models in preclinical drug development.

Comparative Studies of Tolperisone-Type Muscle Relaxants

Given its well-documented spinal reflex inhibition profile in head-to-head comparisons with eperisone, tolperisone, lanperisone, and silperisone [3], inaperisone is an essential reference compound for structure-activity relationship (SAR) studies within the propiophenone class. Its distinct duration of action on alpha-rigidity [4] provides a differentiating parameter for in vivo efficacy comparisons.

In Vivo Models of Muscle Spasticity and Rigidity

Inaperisone's potent and long-lasting effect on alpha-rigidity at intraduodenal doses of 25–50 mg/kg, compared favorably to eperisone and tolperisone [4], supports its use in chronic rodent models of muscle hypertonia. The compound's favorable duration of action reduces dosing frequency, minimizing experimental variability.

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